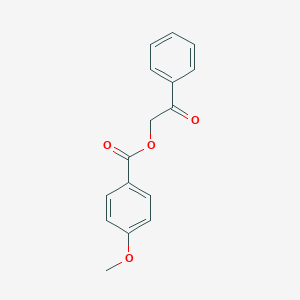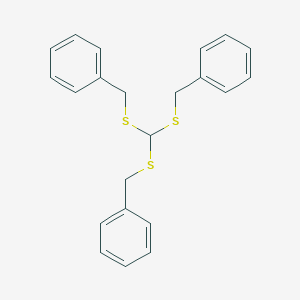
Bis(benzylsulfanyl)methylsulfanylmethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzylsulfanyl)methylsulfanylmethylbenzene, also known as BBMSMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thioether family, which is known for its unique chemical properties. In
Wirkmechanismus
The mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of Bis(benzylsulfanyl)methylsulfanylmethylbenzene and a target molecule. This covalent bond can lead to changes in the structure and function of the target molecule, which can have a variety of effects depending on the specific target.
Biochemische Und Physiologische Effekte
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Bis(benzylsulfanyl)methylsulfanylmethylbenzene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that Bis(benzylsulfanyl)methylsulfanylmethylbenzene can reduce inflammation and pain in animal models, suggesting that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene is its potential toxicity, which can limit its use in certain experiments. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be difficult to work with due to its strong odor and potential for skin and eye irritation.
Zukünftige Richtungen
There are several future directions for research on Bis(benzylsulfanyl)methylsulfanylmethylbenzene. One area of research is in the development of new materials with unique properties using Bis(benzylsulfanyl)methylsulfanylmethylbenzene as a precursor. Another area of research is in the development of new drugs and pharmaceuticals based on the biochemical and physiological effects of Bis(benzylsulfanyl)methylsulfanylmethylbenzene. Additionally, further studies are needed to fully understand the mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene and its potential applications in various fields.
Synthesemethoden
Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be synthesized using a variety of methods, including the reaction of benzyl chloride with sodium sulfide and the reaction of benzyl mercaptan with formaldehyde. However, the most common method for synthesizing Bis(benzylsulfanyl)methylsulfanylmethylbenzene is by the reaction of benzyl mercaptan with formaldehyde in the presence of a catalyst such as zinc chloride. This method has been shown to produce high yields of Bis(benzylsulfanyl)methylsulfanylmethylbenzene with good purity.
Wissenschaftliche Forschungsanwendungen
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been the subject of scientific research due to its potential applications in various fields. One area of research is in the field of organic synthesis, where Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be used as a building block for the synthesis of other compounds. Another area of research is in the field of materials science, where Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be used as a precursor for the synthesis of new materials with unique properties. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
10606-38-9 |
|---|---|
Produktname |
Bis(benzylsulfanyl)methylsulfanylmethylbenzene |
Molekularformel |
C22H22S3 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
bis(benzylsulfanyl)methylsulfanylmethylbenzene |
InChI |
InChI=1S/C22H22S3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI-Schlüssel |
GTUTUZVJRAZDOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Andere CAS-Nummern |
10606-38-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





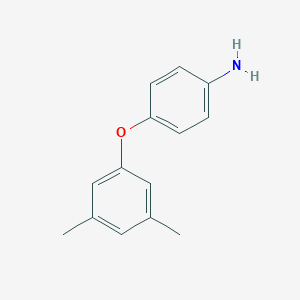

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
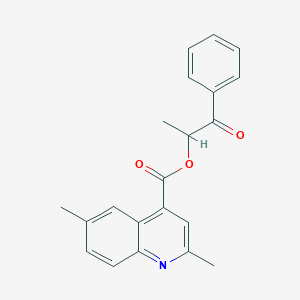
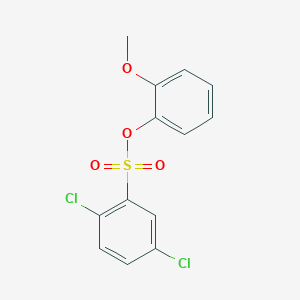
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
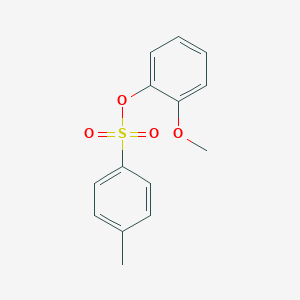
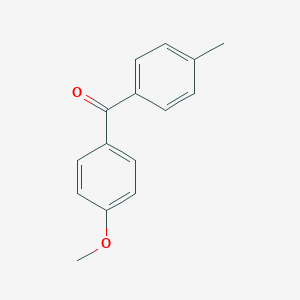
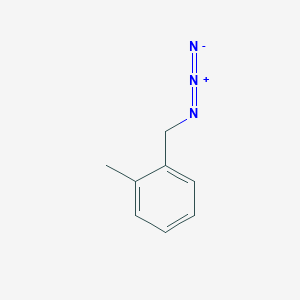
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
